molecular formula C14H20N2 B15128630 rac-(3aR,6aS)-2-benzyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole

rac-(3aR,6aS)-2-benzyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B15128630
M. Wt: 216.32 g/mol
InChI Key: AESYNSJGQAAOOB-UHFFFAOYSA-N
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Description

rac-(3aR,6aS)-2-Benzyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole is a bicyclic pyrrolidine derivative characterized by a fused pyrrolo[3,4-c]pyrrole core. Its stereochemistry is defined by the rac (racemic) mixture of the (3aR,6aS) enantiomers. Key structural features include a benzyl substituent at position 2 and a methyl group at position 3a (Figure 1). The compound has a molecular formula of C₁₄H₂₀N₂ and a molecular weight of 216.33 g/mol, with a reported purity of 95% .

This compound is primarily used in medicinal chemistry research, particularly as a precursor for synthesizing bioactive molecules targeting protein receptors .

Properties

IUPAC Name

5-benzyl-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-14-10-15-7-13(14)9-16(11-14)8-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESYNSJGQAAOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CNCC1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,6aS)-2-benzyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole can be achieved through several synthetic routes. One common method involves the condensation of a suitable amine with a diketone precursor, followed by cyclization to form the pyrrole ring. The reaction conditions typically include the use of a catalytic amount of acid or base to facilitate the cyclization process. The reaction is often carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of high-throughput screening techniques can help identify the most effective catalysts and reaction conditions. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,6aS)-2-benzyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrroles with various functional groups.

Scientific Research Applications

The compound rac-(3aR,6aS)-2-benzyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole, a member of the pyrrole family, has potential applications in medicinal chemistry and biological research. It features a benzyl group and a methyl group attached to the octahydropyrrolo core. The molecular formula is C14H20N2, and the molecular weight is 216.32 g/mol .

Scientific Research Applications
this compound has been investigated for its interactions with molecular targets, including its binding affinity to metabotropic glutamate receptor 1 (mGlu1) receptors and other central nervous system targets. Protein binding assays and pharmacokinetic evaluations are performed to determine the drug-like properties of the compound within therapeutic contexts. Its scaffold has been utilized in drug discovery, particularly for developing negative allosteric modulators of mGlu1, highlighting its relevance in central nervous system research.

This compound has been studied for its potential as an antimicrobial and anticancer agent. The compound's mechanism of action may involve interactions with specific molecular targets, including enzymes and receptors, which modulate their activity and lead to various biological effects.

Several compounds share structural similarities with this compound:

  • rac-(3aR,6aS)-2-methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride: potentially similar biological activities
  • rac-(3aR,6aS)-2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole: investigated for therapeutic uses
  • rac-3-[(3aR,6aS)-5-benzyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-3-(methylsulfanyl)azetidine: explored for drug development

Mechanism of Action

The mechanism by which rac-(3aR,6aS)-2-benzyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural and physicochemical differences between the target compound and related bicyclic pyrrolidines:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
rac-(3aR,6aS)-2-Benzyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole 2-Benzyl, 3a-methyl C₁₄H₂₀N₂ 216.33 High lipophilicity; precursor for RBP4 antagonists
(3aR,6aS)-2-Methyl-octahydropyrrolo[3,4-c]pyrrole 2-Methyl C₈H₁₄N₂ 138.21 Used in Au(I)-dithiocarbamate complexes for catalysis
(3aR,6aS)-2-(3-Pyridinyl)-octahydropyrrolo[3,4-c]pyrrole 2-Pyridinyl C₁₁H₁₅N₃ 189.26 Aromatic pyridine enhances hydrogen bonding; explored in kinase inhibitors
rac-(3aR,6aS)-5-Methyl-octahydropyrrolo[3,4-b]pyrrole 5-Methyl C₈H₁₄N₂ 138.21 Simplified structure; lower steric hindrance
(3aR,6aS)-5-(Trifluoromethylphenyl)-hexahydropyrrolo[3,4-c]pyrrole 5-Trifluoromethylphenyl C₁₆H₁₆F₃N₂ 305.31 Electron-withdrawing CF₃ group improves metabolic stability

Q & A

Q. What are the key challenges in synthesizing rac-(3aR,6aS)-2-benzyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole, and how can stereochemical control be achieved during its preparation?

  • Methodological Answer : The synthesis of this bicyclic pyrrolo-pyrrole derivative requires precise control over stereochemistry, particularly at the 3aR and 6aS positions. Challenges include:
  • Protecting Group Strategy : Use of tert-butyloxycarbonyl (Boc) groups to stabilize reactive intermediates, as demonstrated in analogous syntheses of hexahydropyrrolo-pyrrole derivatives .
  • Cyclization Conditions : Optimizing reaction temperature and solvent polarity to favor the desired fused bicyclic structure while minimizing side reactions.
  • Chiral Resolution : Employing chiral chromatography or enzymatic resolution to separate racemic mixtures, as stereochemical purity is critical for biological activity .

Q. Which spectroscopic and analytical techniques are most effective for confirming the stereochemistry and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 2D NMR (e.g., NOESY, HSQC) is essential for confirming stereochemistry by analyzing spatial correlations between protons and carbons in the bicyclic system .
  • X-ray Crystallography : Provides definitive proof of absolute configuration, especially for resolving ambiguities in complex fused-ring systems .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and purity by detecting decomposition profiles .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic distribution .

Advanced Research Questions

Q. How can computational modeling be integrated into the design of novel derivatives of this pyrrolo-pyrrole scaffold?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction pathways and transition states, reducing trial-and-error in optimizing reaction conditions (e.g., solvent effects, catalyst selection) .
  • Molecular Dynamics (MD) Simulations : Model interactions between the compound and biological targets (e.g., enzymes) to guide structural modifications for enhanced activity .
  • Machine Learning (ML) : Train models on existing reaction datasets to predict regioselectivity in derivatization reactions, such as benzyl group substitutions .

Q. What methodologies are recommended for analyzing contradictory data in the compound’s reaction kinetics versus thermodynamic stability?

  • Methodological Answer :
  • Kinetic vs. Thermodynamic Control Experiments : Vary reaction temperatures and monitor product ratios via HPLC to identify dominant pathways. For example, lower temperatures may favor kinetic products, while higher temperatures stabilize thermodynamic outcomes .
  • Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes during reactions to distinguish between competing mechanisms .
  • Computational Feedback Loops : Combine experimental kinetic data with transition state calculations to resolve discrepancies (e.g., unexpected byproduct formation) .

Q. What strategies can address discrepancies between in silico predictions and experimental outcomes in the compound’s biological activity?

  • Methodological Answer :
  • Binding Affinity Validation : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to experimentally measure target binding, cross-referencing with docking simulations .
  • Metabolite Profiling : LC-MS/MS analysis identifies metabolic degradation products that may explain reduced efficacy compared to computational predictions .
  • Free Energy Perturbation (FEP) : Refine force field parameters in MD simulations to improve agreement with experimental IC₅₀ values .

Data Contradiction Analysis

Q. How should researchers resolve inconsistencies in reported biological activity across different stereoisomers of this compound?

  • Methodological Answer :
  • Enantiomer-Specific Assays : Test isolated (3aR,6aS) and (3aS,6aR) isomers in parallel using cell-based assays (e.g., cAMP inhibition) to quantify stereochemical influence .
  • Crystal Structure Comparison : Overlay X-ray structures of active vs. inactive isomers to identify critical interactions (e.g., hydrogen bonding, hydrophobic contacts) .
  • Pharmacophore Mapping : Use software like Schrödinger’s Phase to highlight structural features essential for activity, guiding re-synthesis of optimized analogs .

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